molecular formula C21H27NO2 B1212015 (6-Amino-4,4-diphenylheptan-3-yl) acetate CAS No. 40488-01-5

(6-Amino-4,4-diphenylheptan-3-yl) acetate

Cat. No.: B1212015
CAS No.: 40488-01-5
M. Wt: 325.4 g/mol
InChI Key: FYQILXMAOLDNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinor-levomethadyl acetate, also known as dnlaam or 1 alpha-acetyldinormethadol, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Dinor-levomethadyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Dinor-levomethadyl acetate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dinor-levomethadyl acetate is primarily located in the cytoplasm and membrane (predicted from logP). Dinor-levomethadyl acetate and formaldehyde can be biosynthesized from nor-levomethadyl acetate through the action of the enzyme cytochrome P450 3A7. In humans, dinor-levomethadyl acetate is involved in the levomethadyl acetate metabolism pathway.

Properties

CAS No.

40488-01-5

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(6-amino-4,4-diphenylheptan-3-yl) acetate

InChI

InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3

InChI Key

FYQILXMAOLDNOY-UHFFFAOYSA-N

SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Synonyms

1 alpha-acetyldinormethadol
1 alpha-acetyldinormethadol maleate
1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer
1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer
1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer
dinor-LAAM
dinorLAAM
DNLAAM
l-alpha-dinoracetylmethadol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Amino-4,4-diphenylheptan-3-yl) acetate
Reactant of Route 2
(6-Amino-4,4-diphenylheptan-3-yl) acetate
Reactant of Route 3
Reactant of Route 3
(6-Amino-4,4-diphenylheptan-3-yl) acetate
Reactant of Route 4
(6-Amino-4,4-diphenylheptan-3-yl) acetate
Reactant of Route 5
(6-Amino-4,4-diphenylheptan-3-yl) acetate
Reactant of Route 6
Reactant of Route 6
(6-Amino-4,4-diphenylheptan-3-yl) acetate

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